molecular formula C17H34O4 B1664527 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane CAS No. 6731-36-8

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Cat. No. B1664527
Key on ui cas rn: 6731-36-8
M. Wt: 302.4 g/mol
InChI Key: NALFRYPTRXKZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270353

Procedure details

3.68 g of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane as a polymerization initiator was added to 10 kg of styrene monomer and 0.35 kg of maleic anhydride. The resulting mixture was stirred and then allowed to stand at room temperature overnight, and was filtered through a filter paper to obtain a starting material for polymerization. After replacing with styrene monomer inside an autoclave made of stainless and having a volume of 2 L, the temperature was raised to 100° C and the starting material for polymerization was introduced into the autoclave at a rate of 8 ml/min, and 4 L of a liquid material was distilled from the autoclave. The viscous liquid material distilled after the above liquid material, was introduced to a large amount of hexane to precipitate a styrene-maleic anhydride copolymer resin. After removing the hexane, its composition was analyzed with a 13C-NMR to give the result of styrene/maleic anhydride =99/1 mol %. In addition, the weight average molecular weight measured by a gel permeation chromatography (GPC) gave the result of 200,000.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
0.35 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
4 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OOC1(OOC(C)(C)C)CC(C)CC(C)(C)C1)(C)(C)C.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:30]1(=[O:36])[O:35][C:33](=[O:34])[CH:32]=[CH:31]1>>[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:33]1(=[O:34])[O:35][C:30](=[O:36])[CH:31]=[CH:32]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
C(C)(C)(C)OOC1(CC(CC(C1)C)(C)C)OOC(C)(C)C
Name
Quantity
10 kg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0.35 kg
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
liquid
Quantity
4 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a filter paper
CUSTOM
Type
CUSTOM
Details
to obtain a starting material
CUSTOM
Type
CUSTOM
Details
for polymerization
CUSTOM
Type
CUSTOM
Details
the starting material for polymerization
DISTILLATION
Type
DISTILLATION
Details
was distilled from the autoclave
DISTILLATION
Type
DISTILLATION
Details
The viscous liquid material distilled after the above liquid material
ADDITION
Type
ADDITION
Details
was introduced to a large amount of hexane
CUSTOM
Type
CUSTOM
Details
to precipitate a styrene-maleic anhydride copolymer resin
CUSTOM
Type
CUSTOM
Details
After removing the hexane, its composition
CUSTOM
Type
CUSTOM
Details
to give the

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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